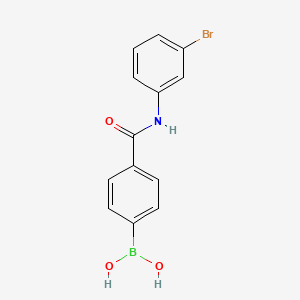

4-(3-Bromophenylcarbamoyl)phenylboronic acid

Description

Historical Development of Arylboronic Acid Research

The study of boronic acids traces back to Edward Frankland’s 1860 synthesis of ethylboronic acid, which demonstrated the feasibility of carbon-boron bond formation. Early methodologies relied on Grignard reagents, such as phenylmagnesium bromide, reacting with trimethyl borate to form boronic esters, followed by hydrolysis. By the mid-20th century, advancements in transmetalation and electrophilic borylation expanded access to arylboronic acids, including derivatives like 4-(3-bromophenylcarbamoyl)phenylboronic acid.

A pivotal breakthrough occurred with the development of the Suzuki-Miyaura cross-coupling reaction in 1979, which leveraged arylboronic acids as key coupling partners. This reaction’s efficiency in forming carbon-carbon bonds catalyzed a surge in boronic acid research, with structural modifications like bromophenylcarbamoyl groups enhancing substrate specificity and reaction yields.

| Historical Milestone | Year | Key Contribution |

|---|---|---|

| Frankland’s synthesis | 1860 | First boronic acid isolation |

| Grignard-borate method | 1950s | Scalable arylboronic acid synthesis |

| Suzuki coupling discovery | 1979 | Cross-coupling applications |

Significance in Organic Chemistry Research

4-(3-Bromophenylcarbamoyl)phenylboronic acid exemplifies the dual functionality of boronic acids:

- Coordination Chemistry : The boronic acid group ($$ \text{B(OH)}_2 $$) acts as a Lewis acid, forming reversible covalent bonds with diols and amines. This property enables its use in molecular sensing and self-assembling systems.

- Cross-Coupling Reactivity : The bromine substituent facilitates palladium-catalyzed couplings, while the boronic acid group participates in Suzuki reactions. For example, it can couple with aryl halides to generate biaryl structures central to pharmaceutical intermediates.

In enzyme inhibition studies, this compound’s boronic acid moiety binds covalently to catalytic serine residues in β-lactamases, as demonstrated in structural analyses of AmpC β-lactamase complexes (Table 1).

Table 1 : Inhibition constants ($$ K_i $$) of phenyl boronic acid derivatives against AmpC β-lactamase

| Compound | $$ K_i $$ (µM) |

|---|---|

| 1 | 0.083 |

| 2 | 1.7 |

| 3 | 2.9 |

Position in Contemporary Chemical Research Landscape

Current research leverages 4-(3-bromophenylcarbamoyl)phenylboronic acid in three domains:

- Medicinal Chemistry : As a protease inhibitor scaffold, its boronic acid group enables reversible covalent binding to target enzymes. Modifications at the para-position (e.g., carboxylic acid groups) optimize solubility and binding affinity.

- Materials Science : The bromine atom serves as a handle for further functionalization in polymer synthesis, while the boronic acid group enables dynamic covalent bonding in stimuli-responsive materials.

- Catalysis : As a coupling partner in Suzuki reactions, it facilitates the synthesis of π-conjugated systems for organic electronics.

Theoretical Framework and Academic Interest Trajectory

Theoretical investigations focus on two aspects:

- Molecular Interactions : Density functional theory (DFT) studies reveal that the boronic acid group’s $$ \text{B-O} $$ bond length (1.36–1.42 Å) and tetrahedral geometry upon hydration ($$ \text{B(OH)}_3^- $$) govern its recognition of biological targets.

- Reaction Mechanisms : Computational models of Suzuki coupling intermediates highlight the role of the bromophenylcarbamoyl group in stabilizing palladium complexes during transmetalation.

Future directions include:

Properties

IUPAC Name |

[4-[(3-bromophenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BBrNO3/c15-11-2-1-3-12(8-11)16-13(17)9-4-6-10(7-5-9)14(18)19/h1-8,18-19H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMICCDGUUNEKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BBrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenylcarbamoyl)phenylboronic acid typically involves the reaction of 3-bromophenyl isocyanate with phenylboronic acid under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing more efficient purification techniques to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds between a boronic acid and a haloaryl compound.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used in the presence of a base like potassium carbonate or sodium hydroxide.

Major Products Formed

The major products formed from the reactions involving 4-(3-Bromophenylcarbamoyl)phenylboronic acid depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary product is a biaryl compound formed by the coupling of the boronic acid with a haloaryl compound.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the primary applications of boronic acids, including 4-(3-Bromophenylcarbamoyl)phenylboronic acid, is in the development of anticancer agents. Boronic acids have been shown to inhibit proteasome activity, which is crucial for regulating cell cycle and apoptosis. For instance, bortezomib, a boronic acid derivative, is an FDA-approved drug used for treating multiple myeloma by inhibiting the proteasome pathway . Research indicates that modifications to the boronic acid structure can enhance selectivity and efficacy against cancer cells.

Antibacterial and Antifungal Properties

Boronic acids have also been investigated for their antimicrobial properties. Studies suggest that 4-(3-Bromophenylcarbamoyl)phenylboronic acid may exhibit moderate antibacterial activity against various pathogens, including Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antibacterial agent . This property may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Organic Synthesis Applications

Cross-Coupling Reactions

The compound can serve as a versatile building block in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This reaction is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The presence of the boronic acid moiety allows for the functionalization of complex organic molecules, making it a valuable tool in the synthesis of pharmaceuticals and agrochemicals.

Functionalization of Biomolecules

In addition to traditional organic synthesis, 4-(3-Bromophenylcarbamoyl)phenylboronic acid can be utilized in the functionalization of biomolecules. Its ability to form stable complexes with diols makes it useful in drug delivery systems where selective targeting is required. For example, conjugation with proteins or nucleic acids can enhance the therapeutic efficacy of drugs .

Sensor Technology

Glucose Sensing Applications

Boronic acids are also employed in sensor technologies, particularly for glucose detection. The interaction of boronic acids with glucose leads to changes in fluorescence or conductivity, which can be measured to determine glucose levels . This application is particularly relevant for diabetes management and monitoring.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Anticancer Properties of Boronic Acids | To evaluate the efficacy of boronic acid derivatives against cancer cell lines | Demonstrated significant inhibition of cancer cell proliferation with enhanced selectivity due to structural modifications |

| Antimicrobial Activity | To assess the antibacterial effects of phenylboronic acids | Found moderate activity against Candida albicans and Escherichia coli, suggesting potential use as antimicrobial agents |

| Synthesis via Suzuki Coupling | To explore the efficiency of 4-(3-Bromophenylcarbamoyl)phenylboronic acid in cross-coupling reactions | Achieved high yields of desired products, confirming its utility as a synthetic intermediate |

Mechanism of Action

The mechanism of action of 4-(3-Bromophenylcarbamoyl)phenylboronic acid involves its ability to participate in various chemical reactions, particularly Suzuki-Miyaura coupling reactions. The boronic acid functional group allows it to form stable complexes with palladium catalysts, facilitating the formation of carbon-carbon bonds. The bromophenylcarbamoyl group may also contribute to the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on phenylboronic acids significantly influence their physicochemical properties and reactivity. Key comparisons include:

Key Findings :

- Electron-withdrawing groups (e.g., sulfonyl, carbamoyl) lower the pKa of boronic acids, enhancing their binding to diols (e.g., sugars) at physiological pH .

- The meta-bromo substituent in 4-(3-Bromophenylcarbamoyl)phenylboronic acid may further reduce pKa compared to unsubstituted phenylboronic acid, though experimental data is lacking.

Structural Isomers and Analogues

Variations in the bromine and carbamoyl group positions yield distinct properties:

Key Findings :

- Chlorine and fluorine analogs exhibit weaker electron-withdrawing effects compared to bromine, impacting reactivity in cross-coupling reactions .

- Ortho-substituted carbamoyl groups (e.g., 3-position) introduce steric constraints, reducing accessibility for diol binding in biochemical applications .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency varies with substituent electronic effects:

Key Findings :

- Electron-deficient boronic acids (e.g., with bromine or carbamoyl groups) may exhibit slower transmetallation in Suzuki reactions due to reduced nucleophilicity .

- The carbamoyl group in 4-(3-Bromophenylcarbamoyl)phenylboronic acid could necessitate optimized catalytic conditions (e.g., higher Pd loading) compared to simpler arylboronic acids.

Biological Activity

4-(3-Bromophenylcarbamoyl)phenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and its role in drug delivery systems.

Chemical Structure and Properties

The compound 4-(3-Bromophenylcarbamoyl)phenylboronic acid features a boronic acid functional group which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in biochemical applications. The bromophenyl group enhances its reactivity and potential interaction with biological targets.

Anticancer Activity

Research indicates that boronic acids, including 4-(3-Bromophenylcarbamoyl)phenylboronic acid, exhibit anticancer properties through several mechanisms:

- Inhibition of Proteasome Activity : Boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. This mechanism is crucial for inducing apoptosis in various cancer cell lines, including prostate cancer (PC-3 and LAPC-4) and liver cancer (Hep G2) cells .

- Tyrosine Kinase Inhibition : The compound may also act as a tyrosine kinase inhibitor, disrupting signaling pathways essential for cancer cell proliferation and survival .

- Molecular Docking Studies : In silico studies suggest that 4-(3-Bromophenylcarbamoyl)phenylboronic acid interacts with key amino acids in target proteins, enhancing its potential as a therapeutic agent .

Antimicrobial Activity

Boronic acids have been shown to possess significant antimicrobial properties. The mechanisms include:

- Inhibition of Leucyl-tRNA Synthetase : This inhibition leads to the blockade of protein synthesis in microorganisms, making boronic acids effective against various bacterial strains .

- Activity Against Specific Pathogens : Studies have demonstrated that derivatives of boronic acids exhibit activity against pathogens such as Escherichia coli and Bacillus cereus, with minimum inhibitory concentration (MIC) values indicating their potency .

Anticancer Efficacy

A recent study evaluated the anticancer effects of 4-(3-Bromophenylcarbamoyl)phenylboronic acid on several cancer cell lines. The findings are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| LAPC-4 | 15 | Proteasome inhibition |

| PC-3 | 20 | Tyrosine kinase inhibition |

| Hep G2 | 25 | Induction of apoptosis through accumulation of p53 |

The compound showed significant selectivity towards cancerous cells compared to non-cancerous cells, indicating its potential for targeted therapy.

Antimicrobial Studies

Another notable study focused on the antimicrobial effects of phenylboronic acids, including derivatives like 4-(3-Bromophenylcarbamoyl)phenylboronic acid. The results indicated:

- Dose-dependent Activity : The growth inhibition of halophilic cyanobacteria was observed at varying concentrations, showcasing the compound's potential as an antimicrobial agent .

- Comparative Efficacy : The compound was found to be more effective than traditional antibiotics against certain strains, suggesting a novel approach in treating resistant bacterial infections .

Q & A

Q. What are the standard synthetic routes for 4-(3-Bromophenylcarbamoyl)phenylboronic acid, and what factors influence reaction efficiency?

Methodological Answer: The synthesis typically involves coupling a phenylboronic acid derivative with a brominated carbamoyl intermediate. For example, analogs like 3-(4-Fluorobenzylcarbamoyl)phenylboronic acid are synthesized via reaction of phenylboronic acid with fluorobenzylcarbamoyl chloride under inert conditions . Key factors affecting efficiency include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are commonly used in Suzuki-Miyaura couplings for boronic acid derivatives.

- Solvent system : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and byproduct suppression .

Q. How is 4-(3-Bromophenylcarbamoyl)phenylboronic acid characterized post-synthesis, and what analytical techniques are critical?

Methodological Answer: Post-synthesis characterization involves:

- NMR spectroscopy : ¹H and ¹¹B NMR confirm boronic acid moiety integrity and carbamoyl group substitution .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., C₁₃H₁₀BBrNO₃: theoretical MW 326.04 g/mol) .

- X-ray crystallography : Resolves structural ambiguities in crystalline derivatives, though limited by solubility .

Advanced Research Questions

Q. What strategies address solubility limitations of 4-(3-Bromophenylcarbamoyl)phenylboronic acid in aqueous media for biological assays?

Methodological Answer: Solubility challenges arise from the hydrophobic bromophenylcarbamoyl group. Strategies include:

- Derivatization : Introducing polar groups (e.g., hydroxymethyl in 4-(Hydroxymethyl)phenylboronic acid) improves aqueous compatibility .

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain bioactivity while enhancing solubility .

- Nanoparticle conjugation : Functionalizing boronic acids onto silica or iron-oxide nanoparticles improves dispersion and bioavailability .

Q. How can researchers optimize Suzuki-Miyaura coupling efficiency for derivatives of this compound?

Methodological Answer: Optimization involves:

- Substituent effects : Electron-withdrawing groups (e.g., -Br) on the phenyl ring enhance electrophilicity, accelerating cross-coupling .

- Ligand selection : Bulky ligands (e.g., SPhos) reduce homocoupling side reactions .

- Base choice : K₂CO₃ or Cs₂CO₃ in biphasic systems (toluene/water) improves yield .

Q. What structural modifications enhance the compound’s binding affinity to diol-containing biomolecules (e.g., glycoproteins)?

Methodological Answer: Boronic acids bind diols via reversible ester formation. Enhancements include:

- Ortho-substituents : Hydroxymethyl groups (e.g., in 4-(Hydroxymethyl)phenylboronic acid) stabilize diol-boronate complexes at physiological pH .

- Electron-deficient aryl rings : Fluorine or nitro groups increase Lewis acidity of boron, strengthening diol interactions .

Data Contradiction and Mechanistic Analysis

Q. Why do biological activity profiles vary among structurally similar boronic acid derivatives (e.g., 3-Bromophenyl vs. 3-Fluorophenyl analogs)?

Methodological Answer: Variations arise from:

- Steric effects : Bulkier bromine substituents may hinder access to enzyme active sites compared to fluorine .

- Electronic effects : Fluorine’s electronegativity enhances boronic acid’s electrophilicity, increasing protease inhibition potency .

- Solubility differences : Fluorinated analogs often exhibit better aqueous solubility, improving bioavailability .

Q. How do conflicting reports on the stability of boronic acid-diol complexes under physiological conditions impact experimental design?

Methodological Answer: Conflicting stability data (e.g., pH-dependent dissociation in serum) necessitate:

- Buffer optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 1–5 mM Mg²⁺ to stabilize complexes .

- Real-time monitoring : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.